Product packaging for Isopropylcyclobutane(Cat. No.:CAS No. 872-56-0)

Isopropylcyclobutane

Cat. No.: B031417
CAS No.: 872-56-0
M. Wt: 98.19 g/mol
InChI Key: RFHQRRJFJJCQDJ-UHFFFAOYSA-N
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Description

Historical Trajectory of Cyclobutane (B1203170) Chemistry Research

The study of cyclobutane and its derivatives has a notable history in organic chemistry. Early research faced difficulties in synthesizing these strained four-membered rings, which possess higher energy compared to larger, less strained cycloalkanes. However, advancements in synthetic methodologies, particularly the development of [2+2] photocycloaddition reactions, have enabled the efficient construction of cyclobutane scaffolds. These reactions, which involve the dimerization of two alkene molecules, have been instrumental in preparing a variety of cyclobutane-based small molecules and polymers ethersolvent.com.

Since at least 1985, cyclobutane derivatives have been recognized as versatile molecular building blocks in organic synthesis. Their unique reactivity has led to the discovery of novel reaction types, including cascade reactions, which have been successfully applied in the synthesis of complex, bioactive natural products wikidata.org. The interest in cyclobutane-based polymers dates back to 1966, driven by the pursuit of sustainable polyester (B1180765) and polyamide materials ethersolvent.com. This historical trajectory underscores the increasing utility and synthetic accessibility of cyclobutane compounds in diverse chemical fields.

Fundamental Principles Governing Cyclobutane Ring Systems

The defining characteristic of the cyclobutane ring system is its inherent ring strain, which arises from two primary factors: angle strain and torsional strain. In a planar cyclobutane, the ideal bond angles for sp³ hybridized carbon atoms (approximately 109.5°) are compressed to 90°, leading to significant angle strain wikipedia.orgwikipedia.org. Additionally, a planar conformation would result in eclipsed interactions between all adjacent C-H bonds, maximizing torsional strain wikipedia.orgwikipedia.orgthegoodscentscompany.com.

To alleviate some of this strain, the cyclobutane ring adopts a non-planar, puckered, or "butterfly" conformation wikipedia.orgwikipedia.orgthegoodscentscompany.com. In this conformation, the bond angles slightly decrease to around 88°, while the puckering helps to reduce the torsional strain by introducing staggered arrangements between some of the C-H bonds wikipedia.orgwikipedia.orgthegoodscentscompany.com. While cyclobutane still exhibits substantial ring strain (approximately 110 kJ/mol), it is comparatively less strained than cyclopropane (B1198618) (approximately 115 kJ/mol), which is rigidly planar and experiences maximum torsional strain due to fully eclipsed bonds wikipedia.org. Steric strain in cyclobutane is generally low, as the ring is not large enough for substituents to cause significant crowding wikipedia.orgwikipedia.org.

Academic Significance of Isopropylcyclobutane as a Model Cycloalkane

This compound holds academic significance as a model cycloalkane for several reasons. Its substituted cyclobutane structure allows researchers to investigate how the presence of an alkyl group, specifically an isopropyl moiety, influences the ring's conformational dynamics, stability, and reactivity.

One key area of study involving this compound is its thermal decomposition. Such studies provide insights into the bond dissociation energies and reaction mechanisms of strained rings under thermal stress wikipedia.orgeasychem.orgfishersci.ca. The kinetics and products of its unimolecular decomposition offer valuable data for understanding the inherent stability and fragmentation pathways of cyclobutane derivatives.

Furthermore, this compound has been included in quantitative structure-property relationship (QSPR) models aimed at predicting the thermodynamic properties of cycloalkanes researchgate.netwikipedia.orgnih.gov. These models establish relationships between molecular descriptors and observed properties, allowing for the prediction of values like enthalpy of formation, heat capacity, and entropy based solely on molecular structure wikipedia.orgnih.gov. For this compound, the inclusion in such models has shown improved accuracy in predicting its enthalpy of formation, bringing the theoretical results closer to experimental or high-level quantum chemical calculations researchgate.net. This demonstrates its utility as a reference compound for validating and refining predictive chemical models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14 B031417 Isopropylcyclobutane CAS No. 872-56-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

872-56-0

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

propan-2-ylcyclobutane

InChI

InChI=1S/C7H14/c1-6(2)7-4-3-5-7/h6-7H,3-5H2,1-2H3

InChI Key

RFHQRRJFJJCQDJ-UHFFFAOYSA-N

SMILES

CC(C)C1CCC1

Canonical SMILES

CC(C)C1CCC1

Other CAS No.

872-56-0

Synonyms

Isopropyl-cyclobutane;  Isopropylcyclobutane

Origin of Product

United States

Detailed Research Findings

Theoretical Underpinnings of Cyclobutane (B1203170) Ring Strain

The instability inherent in four-membered rings was first conceptualized by Adolf von Baeyer. libretexts.orgresearchgate.net This "ring strain" is a composite of angle strain and torsional strain, which destabilize the molecule compared to its acyclic counterparts. masterorganicchemistry.comlibretexts.org The total ring strain of cyclobutane is significant, calculated to be approximately 26.3 to 26.4 kcal/mol (110 kJ/mol). masterorganicchemistry.comlibretexts.orgjove.com This high strain is a primary factor governing the molecule's structure and reactivity. masterorganicchemistry.comwikipedia.org

Table 1: Ring Strain in Common Cycloalkanes

CycloalkaneRing Size (n)Total Ring Strain (kcal/mol)Strain per CH₂ Group (kcal/mol)
Cyclopropane (B1198618)327.69.2
Cyclobutane426.46.6
Cyclopentane (B165970)56.51.3
Cyclohexane60.00.0
Source: Data compiled from multiple sources. libretexts.org

Angle strain, also known as Baeyer strain, arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. libretexts.orglibretexts.orglibretexts.org If cyclobutane were a perfect planar square, its internal C-C-C bond angles would be 90°. masterorganicchemistry.comwikipedia.org This significant deviation from 109.5° creates substantial angle strain. wikipedia.orglibretexts.org

Torsional strain, or Pitzer strain, results from the eclipsing of adjacent carbon-hydrogen (C-H) bonds. masterorganicchemistry.comchemistrytalk.org In a hypothetical flat cyclobutane, all eight C-H bonds on adjacent carbons would be fully eclipsed, similar to the high-energy conformation of ethane, leading to considerable torsional strain. masterorganicchemistry.comlibretexts.org The combination of these two strains makes a planar conformation for cyclobutane energetically unfavorable. masterorganicchemistry.comwikipedia.org

The introduction of alkyl substituents onto the cyclobutane ring can modify its strain energy. acs.org Theoretical studies at the CBS, G2, and G2(MP2) levels have shown that alkyl groups have a notable effect on the strain energy of small ring compounds. acs.org For instance, gem-dimethyl substitution (placing two methyl groups on the same carbon) can lower the strain energy of cyclobutanes by 6–10 kcal/mol relative to an unbranched acyclic reference molecule. acs.org This stabilization can arise from alterations in bond angles and lengths, as well as changes in the electronic structure of the ring. Furthermore, substituents can influence the conformational preferences of the ring, affecting the balance between angle and torsional strain. nih.gov In reactions, the relief of ring strain is a significant driving force, and alkyl shifts can lead to ring expansion from a strained cyclobutane to a less strained cyclopentane system. masterorganicchemistry.com

Angle Strain and Torsional Strain in Four-Membered Rings

Puckered Conformations and Conformational Dynamics of Cyclobutane Rings

To alleviate the combined angle and torsional strain of a planar structure, cyclobutane and its derivatives adopt nonplanar, puckered conformations. masterorganicchemistry.comchemistrytalk.orgresearchgate.net This puckering allows the molecule to achieve a more stable energetic state. libretexts.orgsaskoer.ca

Both experimental data and theoretical calculations confirm that the cyclobutane ring is not flat. wikipedia.orgstackexchange.com Electron diffraction and spectroscopic experiments have shown that cyclobutane adopts a "puckered" or "butterfly" conformation. wikipedia.orgresearchgate.netstackexchange.com In this geometry, one carbon atom is bent out of the plane formed by the other three, creating a dihedral angle of about 25-35°. wikipedia.orglibretexts.orgstackexchange.com This puckering slightly increases angle strain by compressing the C-C-C bond angles to around 88°, but this is more than compensated for by a significant reduction in torsional strain as the hydrogen atoms move away from a fully eclipsed arrangement. wikipedia.orglibretexts.orgquora.com The barrier to inversion between two equivalent puckered conformations in unsubstituted cyclobutane is very low, estimated to be around 6 kJ/mol (1.5 kcal/mol). stackexchange.com

Table 2: Conformational Parameters of Cyclobutane

ParameterValueSignificance
ConformationPuckered / ButterflyReduces torsional strain
C-C-C Bond Angle~88°Slight increase in angle strain compared to 90° planar form
Puckering (Dihedral) Angle~25-35°Degree of non-planarity
Ring Inversion Barrier~6 kJ/mol (1.5 kcal/mol)Energy required to flip between puckered forms
Data compiled from multiple sources. wikipedia.orglibretexts.orgstackexchange.comquora.com

For substituted cyclobutanes like this compound, the puckered conformation leads to different possible positions for the substituent. These positions are analogous to the axial and equatorial positions in cyclohexane. doubtnut.comlibretexts.org The isopropyl group can occupy either a "quasi-axial" or a "quasi-equatorial" position. doubtnut.comlibretexts.org These two conformers exist in a dynamic equilibrium. caltech.edu Studies on the 3-isopropylcyclobutane system have been crucial in defining the conformational outcomes of this nonplanarity. researchgate.net Generally, the equatorial conformation is favored for substituents to minimize steric hindrance. saskoer.calibretexts.org The temperature dependence of NMR spectra for unsymmetrically substituted cyclobutanes allows for the calculation of the free energy differences between the axial and equatorial conformers. caltech.edu

The conformational dynamics of this compound involve two key energetic considerations: the inversion of the ring and the rotation of the isopropyl group. The ring rapidly interconverts between its two puckered forms, which exchanges the axial and equatorial positions of the substituent. libretexts.org

Conformational Equilibria in this compound Systems

Isomerism in this compound Derivatives

Isomerism, the phenomenon where different compounds share the same molecular formula, is a critical aspect of the molecular architecture of this compound derivatives. The non-planar, puckered nature of the cyclobutane ring, combined with substitution, gives rise to various forms of stereoisomerism. researchgate.netnih.gov These isomers, while having identical atomic connectivity, differ in the three-dimensional arrangement of their atoms. In substituted cycloalkanes like this compound, the restricted rotation around the carbon-carbon single bonds of the ring structure is the primary cause of this isomerism. numberanalytics.com

Cis-Trans Diastereomerism

A prominent form of stereoisomerism in derivatives of this compound is cis-trans diastereomerism, also known as geometric isomerism. numberanalytics.com This occurs when two or more substituents are attached to the cyclobutane ring. The isomers are defined by the relative positions of these substituents with respect to the plane of the ring.

Cis Isomers : In a cis isomer, the substituents are located on the same side or face of the cyclobutane ring. savemyexams.com

Trans Isomers : In a trans isomer, the substituents are located on opposite sides of the ring. savemyexams.com

These arrangements are not interconvertible through simple bond rotation, meaning that cis and trans isomers are distinct, separable compounds with different physical and chemical properties. unizin.org They are classified as diastereomers because they are stereoisomers that are not mirror images of each other. pearson.com

Seminal work in this area involved the synthesis and analysis of a series of 3-isopropylcyclobutane derivatives. researchgate.netdtic.mil Researchers successfully prepared and studied both the cis and trans isomers of 3-isopropylcyclobutanols, 3-isopropylcyclobutylamines, and 3-isopropylcyclobutanecarboxylate esters. researchgate.netdtic.mil The configurational assignments of the alcohol and amine isomers were established by comparing them to the results from the equilibration of the cis and trans ester isomers. dtic.mil This research highlighted that the bulky isopropyl group can act as a "holding" group, influencing the conformational preference of the molecule. dtic.mil

Further examples of this isomerism include compounds like 1-chloro-2-isopropylcyclobutane and 1-methyl-2-isopropylcyclobutane, which also exist as cis and trans diastereomers. pearson.comweebly.com The synthesis of more complex derivatives, such as 1-amino-2-isopropylcyclobutanecarboxylic acid, has also been shown to proceed with high diastereoselectivity, preferentially forming the cis isomer under certain conditions. rsc.org

The table below summarizes key research findings related to cis-trans diastereomerism in various this compound derivatives.

This compound DerivativeIsomers StudiedKey Research FindingReference
Methyl 3-isopropylcyclobutanecarboxylateCis and TransThe two isomers were equilibrated to serve as a reference for configurational assignments of other derivatives. researchgate.netdtic.mil
3-IsopropylcyclobutanolCis and TransSynthesized and configuration assigned by reference to the equilibrated esters. The isopropyl group acts as a conformational 'holding' group. researchgate.netdtic.mil
3-IsopropylcyclobutylamineCis and TransSynthesized and configuration assigned by reference to the equilibrated esters; found to be conformationally homogeneous. researchgate.netdtic.mil
1-Amino-2-isopropylcyclobutanecarboxylic acidCis and TransA synthetic route starting from racemic 2-substituted cyclobutanones led to major cis-aminonitrile precursors with excellent diastereoselectivity. rsc.org
1-Chloro-2-isopropylcyclobutaneCis and TransIdentified as existing in both cis and trans forms; the trans isomer is specifically named in nomenclature examples. weebly.com
1-Methyl-2-isopropylcyclobutaneCis and TransThe cis and trans isomers are cited as clear examples of diastereomers. pearson.com

Advanced Synthetic Methodologies for Isopropylcyclobutane and Functionalized Cyclobutane Scaffolds

Cyclobutane (B1203170) Ring Construction Strategies

The creation of the four-membered cyclobutane ring can be accomplished through a variety of synthetic strategies, including cycloadditions, transition metal-catalyzed reactions, and ring expansions. nih.govresearchgate.netmdpi.com

Photochemical [2+2] Cycloadditions for Carbocyclic Ring Formation

Photochemical [2+2] cycloaddition is a primary and direct method for synthesizing cyclobutane rings. researchgate.netacs.org This approach involves the light-induced reaction of two alkene-containing molecules to form a four-membered ring. researchgate.net The reaction can be promoted through direct excitation or sensitization and is particularly useful for creating cyclobutane structures that are difficult to obtain through other means. researchgate.net

Visible-light photocatalysis has emerged as a powerful tool for [2+2] enone cycloadditions. organic-chemistry.org For instance, the use of Ru(bipy)3Cl2 as a photocatalyst facilitates the formation of cyclobutane products from various aryl enones with excellent diastereoselectivity. organic-chemistry.org The proposed mechanism involves a photogenerated Ru(bipy)3+ complex that promotes a one-electron reduction of the enone, leading to a radical anion cycloaddition. organic-chemistry.org Similarly, a ruthenium(II) photocatalyst can promote the efficient [2+2] heterodimerization of different acyclic enones under visible light, yielding a diverse range of unsymmetrical tri- and tetrasubstituted cyclobutanes in good yields and with high diastereoselectivity. organic-chemistry.org

A recent development involves the use of a chiral phosphoric acid with thioxanthone moieties as a catalyst for the enantioselective [2+2] cycloaddition of N,O-acetals derived from α,β-unsaturated β-aryl substituted aldehydes with various olefins under visible light irradiation. organic-chemistry.org This method takes advantage of triplet energy transfer to achieve high enantioselectivity. organic-chemistry.org Furthermore, sequential photocatalysis strategies have been developed for the synthesis of densely functionalized cyclobutanes. nih.govacs.org For example, 3-chloromaleimides can undergo triplet-sensitized [2+2] photocycloadditions with alkynes or alkenes, followed by a photoredox-catalyzed dechlorinative C-C bond-forming reaction to install all-carbon quaternary stereocenters. nih.govacs.org

Catalyst/MethodReactantsProductsKey Features
Ru(bipy)3Cl2 (Visible Light)Aryl enonesCyclobutane productsExcellent diastereoselectivity. organic-chemistry.org
Ruthenium(II) photocatalyst (Visible Light)Dissimilar acyclic enonesUnsymmetrical tri- and tetrasubstituted cyclobutanesGood yields and excellent diastereoselectivities. organic-chemistry.org
Chiral phosphoric acid with thioxanthone moieties (Visible Light)N,O-Acetals and olefinsEnantiomerically enriched cyclobutanesCatalytic enantioselective process. organic-chemistry.org
Sequential Photocatalysis3-Chloromaleimides and alkynes/alkenesDensely functionalized cyclobutanes with quaternary stereocentersHigh regio- and diastereoselectivity. nih.govacs.org

Transition Metal-Catalyzed Cyclobutane Synthesis

Transition metal catalysis provides a versatile and efficient alternative to photochemical methods for constructing cyclobutane rings, often with the advantage of avoiding highly reactive intermediates and offering better scalability. researchgate.netresearcher.life

Palladium-catalyzed reactions are prominent in the synthesis of cyclobutane derivatives. libretexts.org One notable method involves the cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides. organic-chemistry.org This reaction proceeds through the formation of a palladium carbene, followed by migratory insertion and β-hydride elimination, to yield a variety of products including cyclobutenes and methylenecyclobutanes. organic-chemistry.org The process shows broad substrate compatibility and offers a pathway to enantioenriched four-membered rings. organic-chemistry.org

Another strategy is the palladium-catalyzed coupling of 1,5-diene-2-yl triflates with amine nucleophiles, which produces exo-methylenecyclobutanes bearing dialkylaminomethyl groups. nih.gov The reaction mechanism for these transformations, which results in anti-addition to the alkenes, differs from related reactions using malonate nucleophiles that lead to syn-addition products. nih.gov

ReactantsCatalyst SystemProductsReference
Cyclobutanone (B123998) N-sulfonylhydrazones, Aryl/Benzyl halidesPd2(dba)3, PPh3, Cs2CO3Cyclobutenes, Methylenecyclobutanes organic-chemistry.org
1,5-Diene-2-yl triflates, AminesPd(OAc)2, Ligandexo-Methylenecyclobutanes nih.gov

Copper catalysis offers unique pathways for cyclobutane synthesis, particularly through the ring-opening of highly strained molecules like [1.1.1]propellane. organic-chemistry.orgacs.org An experimentally simple procedure utilizes a copper catalyst for the ring opening of [1.1.1]propellane and subsequent reaction with alkynes to provide cyclobutane-containing allenes and alkynes. organic-chemistry.orgacs.orgresearchgate.net This method is robust, tolerating various functional groups and providing high selectivity. organic-chemistry.org The reaction is believed to proceed through a cyclobutylcarbene intermediate. organic-chemistry.orgacs.org This approach provides a scalable route to valuable cyclobutane scaffolds. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions

Ring Expansion and Cycloisomerization Routes to Cyclobutane Derivatives

Ring expansion and cycloisomerization reactions represent another important class of methods for accessing cyclobutane derivatives from more readily available starting materials. nih.govmdpi.com

A general strategy for the diastereoselective and enantioselective synthesis of cyclobutanes with four different substituents involves a silver(I)-catalyzed regioselective and stereospecific ring expansion of a cyclopropane (B1198618). nih.gov This method is part of a three-step sequence that also includes rhodium-catalyzed reactions. nih.gov

Gold(I) catalysis has been employed in the ring expansion of 1,6-enynes containing a cyclopropane unit to afford fused cyclobutane structures. mdpi.com Furthermore, Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes provides a highly diastereoselective route to bicyclic α-silyl ketones featuring a cyclobutane ring with a quaternary stereocenter. nih.govresearchgate.net This transformation proceeds via a tandem Prins addition/ring expansion/1,2-silyl shift mechanism. researchgate.net

Stereocontrol in Cyclobutane Synthesis

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge due to the constrained nature of the four-membered ring. rsc.orgcalstate.edu However, several effective strategies have been developed.

In photochemical [2+2] cycloadditions, the use of chiral auxiliaries has proven to be a convenient method for exerting enantiocontrol. rsc.org For example, employing Evans oxazolidinones in the photodimerization of cinnamic acid derivatives can lead to functionalized cyclobutanes with high enantiomeric excess after removal of the auxiliary. rsc.org

Transition metal-catalyzed reactions also offer excellent opportunities for stereocontrol. Palladium-catalyzed C-H arylation of aminocyclobutanes using a transient directing group has been explored for the synthesis of cis-3-aryl-1-aminocyclobutane products. calstate.edu In the copper-catalyzed ring opening of propellanes, the stereochemistry of the final product can be influenced by the reaction conditions and the nature of the substrates. organic-chemistry.org

Furthermore, diastereoselective synthesis of highly substituted cyclobutanes can be achieved through rhodium(III)-catalyzed reactions involving a concerted N-C bond formation and C-C bond cleavage between 2-aryl quinazolinones and alkylidenecyclopropanes. acs.org The stereospecificity observed in the ring contraction of pyrrolidines to cyclobutanes, which proceeds through a 1,4-biradical intermediate, also provides a high degree of stereocontrol. acs.orgntu.ac.uk

MethodApproachOutcomeReference
Photochemical [2+2] CycloadditionChiral auxiliaries (e.g., Evans oxazolidinones)Enantiomerically enriched cyclobutanes rsc.org
Palladium-Catalyzed C-H ArylationTransient directing groupcis-3-aryl-1-aminocyclobutane products calstate.edu
Rhodium(III)-Catalyzed ReactionConcerted N-C bond formation and C-C bond cleavageDiastereoselective synthesis of substituted cyclobutanes acs.org
Ring Contraction of PyrrolidinesStereospecific radical pathwayStereoretentive formation of cyclobutanes acs.orgntu.ac.uk

Enantioselective Methodologies

The development of enantioselective methods for the synthesis of chiral cyclobutane derivatives is crucial for accessing specific stereoisomers with desired biological activities.

A notable approach involves a cascade reaction combining iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition. acs.orgchemistryviews.org This method utilizes readily available branched allyl acetates and cinnamyl alcohols to produce a variety of chiral cyclobutanes with high yields and excellent diastereo- and enantioselectivities. acs.orgchemistryviews.org A key advantage of this process is that all substrates and catalysts can be added simultaneously, streamlining the synthetic route. acs.orgchemistryviews.org The reaction has been shown to be scalable, with a gram-scale synthesis achieving a 77% yield. chemistryviews.org

Another powerful strategy is the copper-catalyzed enantioselective desymmetrization of meso-cyclobutenes to furnish chiral cyclobutylboronates. nih.govresearchgate.net This was the first reported method of its kind and provides access to a wide range of cyclobutanes with high levels of diastereo- and enantiocontrol. nih.govresearchgate.net The resulting cyclobutylboronates are versatile intermediates that can be further functionalized.

[2+2] photocycloaddition reactions represent a classic and effective method for constructing cyclobutane rings. researchgate.netsci-hub.seresearchgate.netharvard.edunih.gov While traditional photochemical methods often require UV light, newer approaches have utilized transition metal salts, such as copper(I), to facilitate [2+2] cycloadditions using visible light, which is a more environmentally benign energy source. researchgate.netsci-hub.se These reactions can be performed both inter- and intramolecularly to generate complex polycyclic systems. sci-hub.seharvard.edu

Method Catalyst/Reagent Substrates Key Features Yield/Selectivity
Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition[Ir(cod)Cl]2, Chiral Ligand, Ir(dFppy)3Cinnamyl alcohols, Allyl acetatesOne-pot reaction, mild conditions, directing-group-free. acs.orgchemistryviews.orgUp to 12:1 dr, >99% ee. acs.org
Copper-Catalyzed DesymmetrizationChiral Copper(I) Complexmeso-CyclobutenesFirst catalytic enantioselective synthesis of cyclobutylboronates. nih.govresearchgate.netHigh diastereo- and enantiocontrol. nih.gov
[2+2] PhotocycloadditionVisible Light, Copper(I) saltsAlkenes, MaleimidesEnvironmentally friendly, forms cyclobutane bicyclic scaffolds. researchgate.netsci-hub.senih.govGood to high yields and good stereoselectivity. nih.gov

Diastereoselective Synthesis of Substituted Cyclobutanes

Controlling diastereoselectivity is paramount in the synthesis of highly substituted cyclobutanes, which often contain multiple stereocenters.

A novel rhodium(III)-catalyzed reaction has been developed for the diastereoselective synthesis of substituted cyclobutanes from 2-aryl quinazolinones and alkylidenecyclopropanes. acs.orgx-mol.netfigshare.comnih.gov This method proceeds through a concerted N-C bond formation and C-C bond cleavage, with the Rh(III) catalyst and hexafluoroisopropanol (HFIP) solvent playing critical roles in the formation of the cyclobutane ring. acs.orgx-mol.netfigshare.com This approach demonstrates a broad substrate scope and excellent functional group compatibility. acs.org

The Michael addition of N-heterocycles onto cyclobutenes provides an efficient route to N-heterocycle-substituted cyclobutanes. epfl.chresearchgate.netnih.gov Starting from commercially available bromocyclobutanes, which are converted to cyclobutene (B1205218) intermediates, this method allows for the incorporation of various N-nucleophiles, including imidazoles, azoles, and nucleobase derivatives. epfl.chresearchgate.netnih.gov The reaction proceeds with high diastereoselectivity. epfl.chresearchgate.net

Rhodium/diene-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutenes is another effective method for the synthesis of chiral cyclobutanes with high diastereo- and enantioselectivity. rsc.org The choice of the chiral diene ligand was found to have a significant impact on the diastereoselectivity of the reaction. rsc.org

Method Catalyst/Reagent Substrates Key Features Yield/Selectivity
Rh(III)-Catalyzed C-C Bond CleavageRh(III) catalyst, HFIP2-Aryl quinazolinones, AlkylidenecyclopropanesForms highly substituted cyclobutanes, broad substrate scope. acs.orgx-mol.netfigshare.comHigh yield (e.g., 79%) and single diastereomer observed. acs.org
Michael AdditionDBUBromocyclobutanes, N-HeterocyclesAccess to N-heterocycle substituted cyclobutanes. epfl.chresearchgate.netnih.govDiastereoselective. epfl.chresearchgate.net
Rhodium/Diene-Catalyzed 1,4-AdditionRhodium/Chiral Diene LigandCyclobutenes, Arylboronic acidsHighly diastereo- and enantioselective. rsc.orgDramatic ligand effect on diastereoselectivity. rsc.org

Targeted Derivatization of Cyclobutane Systems

The functionalization of pre-formed cyclobutane rings is a powerful strategy for accessing a diverse range of derivatives.

Synthesis of Cyclobutane β-Amino Acids and Peptidomimetics

Cyclobutane β-amino acids are valuable building blocks for the synthesis of peptidomimetics, which are designed to mimic peptides and often exhibit enhanced stability and biological activity. chemistryviews.org The rigid cyclobutane scaffold can impart conformational constraints on peptide structures. mmsl.cz

A tandem amidation/Michael addition protocol has been developed for the synthesis of β-N-heterocyclic cyclobutane carboximides. chemistryviews.org This method involves the reaction of cyclobutene-1-carboxylic acid with benzoxazolone derivatives in the presence of 4-dimethylaminopyridine (B28879) (DMAP). chemistryviews.org The resulting products are versatile intermediates that can be further transformed into a variety of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, including those suitable for peptidomimetic structures. chemistryviews.org

Photochemical [2+2] cycloaddition reactions are also employed in the synthesis of cyclobutane β-amino acids. For example, the reaction of uracil (B121893) derivatives with ethylene (B1197577), followed by controlled degradation of the heterocyclic ring, can yield cis-cyclobutane β-amino acids. researchgate.net These can then be incorporated into peptides. researchgate.net

Method Starting Materials Key Reagents Products
Tandem Amidation/Michael AdditionCyclobutene-1-carboxylic acid, Benzoxazolone derivatives4-Dimethylaminopyridine (DMAP)β-N-heterocyclic cyclobutane carboximides. chemistryviews.org
Photochemical [2+2] CycloadditionUracil derivatives, Ethylene-cis-Cyclobutane β-amino acids. researchgate.net

Oxidative Cleavage and Functional Group Interconversions of Cyclobutane Diols

The oxidative cleavage of cyclobutane-1,2-diols is a useful transformation for the synthesis of 1,4-dicarbonyl compounds. This reaction involves the breaking of the carbon-carbon bond between the two hydroxyl groups.

A molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant has been reported. researchgate.netbohrium.comjcyl.es This method efficiently produces γ-ketoaldehydes and 1,4-diketones in high yields. researchgate.net The reaction can be carried out under microwave irradiation, which significantly reduces the reaction time. The required cyclobutane-1,2-diol (B3392435) starting materials can be prepared through the nucleophilic addition of organolithium or Grignard reagents to 2-hydroxycyclobutanone.

Periodic acid (HIO4) is another reagent that can be used for the oxidative cleavage of 1,2-diols, resulting in the formation of two carbonyl compounds. uwindsor.camasterorganicchemistry.comucalgary.ca The reaction proceeds through a cyclic periodate (B1199274) ester intermediate. ucalgary.ca

Reagent/Catalyst Substrate Product Key Features
Mo-catalyst, DMSOCyclobutane-1,2-diols1,4-DicarbonylsHigh yields, clean reaction. researchgate.net
Periodic Acid (HIO4)1,2-DiolsCarbonyl compoundsSelective for 1,2-diols. ucalgary.ca

Strategies for Functionalized Cyclobutene Derivatives from Cyclobutanes

The conversion of cyclobutanes to cyclobutenes introduces a double bond that can be further functionalized, making this a valuable strategy for derivatization.

A novel copper-catalyzed radical cascade reaction has been developed to synthesize highly functionalized cyclobutenes directly from simple cyclobutanes. nih.govrsc.orgresearchgate.netrsc.orgrsc.org This method involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds. nih.govrsc.orgresearchgate.netrsc.org Using N-fluorobenzenesulfonimide (NFSI) as an oxidant, a wide range of diaminated, disulfonylated, and tribrominated cyclobutene derivatives have been efficiently synthesized. nih.govrsc.orgresearchgate.netrsc.org For example, the reaction of a cyclobutane with a nitrogen source in the presence of a copper catalyst and NFSI yields 1,3-diaminocyclobutene derivatives. rsc.org Similarly, using arylsulfinates or lithium bromide as reagents leads to the formation of disulfonylated or tribrominated cyclobutenes, respectively. rsc.orgresearchgate.netresearchgate.net

Catalyst/Reagent Starting Material Reagents Products
Copper(I) bromide, NFSICyclobutaneNitrogen source1,3-Diaminocyclobutene derivatives. rsc.org
Copper(I) bromide, NFSICyclobutaneArylsulfinates1,3-Disulfonylcyclobutene derivatives. rsc.orgresearchgate.net
Copper(I) bromide, NFSICyclobutaneLithium bromide1,3,3-Tribromocyclobutene derivatives. rsc.orgrsc.org

Reactivity Patterns and Mechanistic Investigations of Isopropylcyclobutane and Cyclobutane Derivatives

Thermal and Photochemical Ring Cleavage Reactions of Cyclobutanes

The four-membered ring of cyclobutane (B1203170) and its derivatives is characterized by significant ring strain, estimated to be around 26.3 kcal/mol for the parent molecule. wikipedia.org This inherent strain makes these compounds susceptible to reactions that lead to the cleavage of the ring, thereby relieving the strain. Such reactions can be initiated either thermally or photochemically, often proceeding through distinct mechanistic pathways.

Thermally induced ring cleavage of cyclobutanes is a well-studied process that typically involves the formation of biradical intermediates. researchgate.net The activation of the C-C bonds through heat leads to homolytic cleavage, generating a 1,4-diradical which can then undergo further reactions, most commonly fragmentation to form two stable alkene molecules. For instance, the parent cyclobutane decomposes at elevated temperatures to yield two molecules of ethylene (B1197577). researchgate.net

Photochemical ring cleavage provides an alternative pathway for the scission of the cyclobutane ring. These reactions are often initiated by the absorption of UV light, which promotes the molecule to an excited state. From this excited state, the ring can open to form a diradical intermediate, similar to the thermal process, or undergo concerted electrocyclic reactions. The specific outcome of photochemical ring cleavage can be influenced by the substitution pattern on the cyclobutane ring and the wavelength of light used. In some cases, reversible cyclobutane formation and cleavage can be achieved through photochemical and thermal means, respectively. researchgate.net

Unimolecular Decomposition Kinetics of Isopropylcyclobutane

The thermal decomposition of this compound in the gas phase has been shown to be a homogeneous, unimolecular process. researchgate.net Kinetic studies have determined that in the temperature range of 410-460°C, this compound decomposes to form ethylene and 3-methyl-1-butene (B165623) as the exclusive products. researchgate.net The reaction proceeds via a first-order rate law, and over the pressure range of 9-55 mm, no significant pressure dependence of the rate constant was observed. researchgate.net

The Arrhenius parameters for this decomposition have been determined, providing insight into the energetics of the reaction. The first-order rate constant expression for the decomposition of this compound at pressures between 9 and 14 mm is given by:

k = (4.3 ± 0.1) × 10¹⁵ exp(-62600/RT) s⁻¹ researchgate.net

This expression allows for the calculation of the rate constant at a given temperature, where R is the gas constant and T is the absolute temperature. The activation energy (Ea) for the reaction is 62.6 kcal/mol, and the pre-exponential factor (A) is 4.3 x 10¹⁵ s⁻¹.

Kinetic Parameters for the Thermal Decomposition of this compound
ParameterValueUnits
Activation Energy (Ea)62.6kcal/mol
Pre-exponential Factor (A)4.3 x 10¹⁵s⁻¹
Reaction ProductsEthylene and 3-Methyl-1-butene

Strain Release as a Driving Force in Ring Opening

The inherent ring strain in cyclobutane derivatives is a primary thermodynamic driving force for their ring-opening reactions. wikipedia.org This strain arises from a combination of angle strain, due to the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbon atoms. wikipedia.org The total strain energy of cyclobutane is approximately 26.3 kcal/mol. wikipedia.org

When a cyclobutane ring undergoes cleavage, this stored potential energy is released, contributing to a favorable enthalpy change for the reaction. acs.orgresearchgate.net This principle is a cornerstone in understanding the reactivity of four-membered rings and is exploited in various synthetic strategies. For example, the thermal decomposition of cyclobutane to two molecules of ethylene is highly exothermic, driven by the release of the ring strain.

In more complex systems, the relief of ring strain can be the critical factor that enables a particular reaction pathway. For instance, in bicyclic systems containing a cyclobutane ring, such as bicyclo[1.1.0]butanes, the strain energy is even greater (estimated at 63.9 kcal/mol), making them exceptionally reactive towards ring-opening processes. wikipedia.org The significant release of strain energy in these molecules allows for reactions to occur under milder conditions than for simple monocyclic cyclobutanes. researchgate.net

Radical Cascade Reactions Initiated by Cyclobutane Ring Scission

The homolytic cleavage of a C-C bond in a cyclobutane ring, either thermally or photochemically, generates a 1,4-diradical intermediate. This reactive species can serve as the initiator for a series of subsequent reactions known as a radical cascade. researchgate.netrsc.org These cascades allow for the rapid construction of complex molecular architectures from relatively simple cyclobutane precursors.

Once the initial ring scission occurs, the resulting radical centers can participate in a variety of transformations, including intramolecular cyclizations, intermolecular additions to unsaturated bonds, and fragmentation reactions. 20.210.105 The specific pathway of the cascade is highly dependent on the substitution pattern of the cyclobutane starting material and the presence of other functional groups within the molecule or in the reaction mixture.

A notable example involves the ring opening of cyclobutyliminyl radicals, which can be generated from the corresponding cyclobutanone (B123998) oximes. acs.org The initial N-centered radical can trigger the cleavage of the cyclobutane ring, leading to a carbon-centered radical that can then be trapped by a suitable radical acceptor. This strategy has been employed in the synthesis of various nitrogen-containing compounds. acs.org Similarly, radical cascade reactions starting from simple cyclobutanes have been developed to synthesize highly functionalized cyclobutene (B1205218) derivatives through a sequence of C-H bond cleavages and new bond formations. researchgate.netrsc.org

Rearrangement Pathways and Skeletal Diversification of Cyclobutane Derivatives

Beyond simple fragmentation, cyclobutane derivatives can undergo a variety of rearrangement reactions that lead to significant changes in their carbon skeleton. researchgate.net These transformations are often driven by the release of ring strain and can be promoted by acid, base, or transition metals. researchgate.netbeilstein-journals.org

A common rearrangement pathway for cyclobutane derivatives is ring expansion. For example, cyclobutylcarbinyl cations, which can be generated from the corresponding alcohols or halides, are prone to rearrange to form more stable cyclopentyl cations. masterorganicchemistry.commasterorganicchemistry.com This process involves the migration of one of the cyclobutane ring carbons to the adjacent cationic center, resulting in an expansion of the ring from four to five members. This type of rearrangement is particularly favorable as it not only relieves the strain of the cyclobutane ring but also leads to a less strained cyclopentane (B165970) system. masterorganicchemistry.com

Another important class of rearrangements involves the transformation of bicyclic systems containing a cyclobutane ring. For instance, the acid-catalyzed rearrangement of bicyclo[2.1.0]pentane derivatives can lead to the formation of cyclopentene (B43876) derivatives. researchgate.net Similarly, photochemically induced [3+2] cycloadditions followed by α-ketol rearrangements can transform simpler starting materials into complex polycyclic structures containing cyclobutane rings, which can then undergo further skeletal modifications. beilstein-journals.org These rearrangement reactions provide powerful tools for synthetic chemists to access a diverse range of molecular architectures from readily available cyclobutane precursors. researchgate.net

Mechanistic Studies of this compound Transformations

The primary transformation of this compound that has been mechanistically studied in detail is its thermal decomposition. As discussed in section 4.1.1, this reaction proceeds via a unimolecular pathway in the gas phase to yield ethylene and 3-methyl-1-butene. researchgate.net The mechanism is believed to involve the homolytic cleavage of one of the ring C-C bonds to form a 1,4-diradical intermediate.

The formation of the specific products, ethylene and 3-methyl-1-butene, can be explained by the subsequent fragmentation of this diradical intermediate. There are two possible C-C bonds in the ring that can cleave initially. Cleavage of the bond opposite to the isopropyl group would lead to a diradical that, upon fragmentation, would yield the observed products. The high activation energy of 62.6 kcal/mol is consistent with the energy required to break a carbon-carbon single bond and form a diradical species. researchgate.net

Computational studies on related cyclobutane derivatives have further elucidated the nature of the transition states involved in these ring-opening reactions. These studies support a stepwise mechanism involving a biradical intermediate rather than a concerted process for the thermal decomposition of simple cyclobutanes. The presence of the isopropyl group does not appear to fundamentally alter this mechanism, but it does direct the fragmentation of the intermediate to a specific set of products.

Computational and Theoretical Studies on Isopropylcyclobutane Systems

Quantum-Chemical Calculation Methodologies

Quantum-chemical calculations are fundamental to understanding the electronic structure and energy of molecules. jseepublisher.com These methods range from highly accurate but computationally expensive ab initio techniques to more accessible semi-empirical approaches. jseepublisher.comucsb.edu

The Modified Neglect of Diatomic Overlap (MNDO) method is a semi-empirical quantum mechanical approach used to calculate molecular properties, notably heats of formation. ucsb.eduuni-muenchen.dempg.de This method simplifies the complex equations of ab initio calculations by using parameters derived from experimental data, which makes it computationally efficient for a wide range of molecules. ucsb.edumpg.de

Specific quantum-chemical calculations for the isopropylcyclobutane molecule have been performed using the MNDO method. appleacademicpress.comscribd.comroutledge.com These calculations are part of broader research efforts to systematically study the geometric and electronic structures of unique molecular systems, including compounds with small, strained rings. appleacademicpress.comroutledge.com While MNDO is known to have certain limitations, such as difficulties in describing hydrogen bonds, it provides valuable initial assessments of molecular properties. ucsb.edu

Beyond semi-empirical methods like MNDO, a hierarchy of more advanced and accurate quantum-chemical approaches exists for studying molecular systems. jseepublisher.comresearchgate.net The primary goal of these methods is to solve the Schrödinger equation to determine the electronic structure and properties of molecules with high precision. jseepublisher.comresearchgate.net

Ab initio methods, such as Hartree-Fock theory, provide a more rigorous treatment by calculating all integrals based on first principles without empirical parameters. jseepublisher.com To achieve higher accuracy, post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) and coupled-cluster (CC) theory are employed to better account for electron correlation—the interaction between electrons that is not captured in mean-field theories. jseepublisher.comyoutube.com

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its excellent balance of accuracy and computational cost. jseepublisher.comresearchgate.net It is versatile enough to be applied to a wide range of systems, from small molecules to large biological and material systems. researchgate.net For complex situations, such as studying molecules with multiple interacting electronic states, multi-reference methods are available. elsevier.com The continuous development of these advanced methods, along with progress in computing power, allows for increasingly comprehensive and predictive studies of molecular structure, spectroscopy, and reactivity. amazon.com

MNDO Method Application for this compound

Quantitative Structure-Property Relationship (QSPR) Modeling for Cycloalkanes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties through mathematical equations. mdpi.com This approach is particularly valuable for predicting the properties of new or untested compounds based on their molecular structure alone.

QSPR models have been successfully developed to predict various thermodynamic properties of cycloalkanes. nih.govresearchgate.neteurekaselect.com These properties include standard enthalpies of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), heat capacity (Cv), and entropy (S). researchgate.neteurekaselect.com The foundation of these models is the calculation of molecular descriptors, which are numerical values that encode structural information about a molecule. nih.gov

For cycloalkanes, a large number of descriptors can be generated using software like DRAGON. These descriptors fall into several classes:

Constitutional indices: Reflect the basic atomic composition and connectivity. researchgate.net

Topological indices: Describe the branching and shape of the molecular skeleton. researchgate.net

GETAWAY descriptors: Are based on the three-dimensional coordinates of the atoms. researchgate.net

Ring descriptors: Specifically characterize the cyclic nature of the molecules. nih.gov

By establishing a mathematical relationship between these descriptors and a given thermodynamic property, QSPR models can offer reliable predictions for a broad range of cycloalkanes, including substituted ones like this compound. nih.govresearchgate.net

The development of a robust QSPR model involves several key steps. mdpi.com A common and effective approach for cycloalkanes combines a Genetic Algorithm (GA) with Multiple Linear Regression (MLR). nih.govresearchgate.neteurekaselect.com The genetic algorithm serves as an optimization tool to select the most relevant subset of molecular descriptors from a large pool, preventing overfitting and identifying the key structural features that determine the property of interest. nih.gov Once the optimal descriptors are selected, an MLR equation is generated to model the property. nih.gov

Validation is a critical step to ensure the model is statistically sound and has predictive power. scielo.br Several methods are employed:

Internal Validation: Techniques like Leave-One-Out (LOO) and Leave-N-Out (LNO) cross-validation assess the model's robustness by repeatedly training the model on a portion of the data and testing it on the remainder. researchgate.netscielo.br

External Validation: The model's true predictive capability is tested on an external set of compounds that were not used during the model development process. scielo.bracs.org

Y-Randomization: This test confirms that the model is not the result of a chance correlation by randomly shuffling the response variable and rebuilding the model; a valid model should show a significant drop in performance. scielo.br

The quality of the models is evaluated using statistical parameters such as the coefficient of determination (r²), the cross-validated coefficient of determination (Q²), and the external validation coefficient (r²ext). nih.gov Studies on cycloalkanes have produced models with high statistical quality, demonstrating their utility in predicting thermodynamic properties. nih.govresearchgate.net

Validation Statistics for QSPR Models of Cycloalkane Thermodynamic Properties nih.gov
Propertyr² (Training Set)Q² (LOO)r² (External Set)
Heat Capacity (Cv)0.9500.9890.969
Entropy (S)0.9800.9470.943
Thermal Energy (Eth)0.9800.8090.985

Prediction of Thermodynamic Properties Utilizing Molecular Descriptors

Density Functional Theory (DFT) Applications in Cyclobutane (B1203170) Mechanistic Studies

Density Functional Theory (DFT) is a highly effective computational method for investigating the mechanisms of chemical reactions and conformational dynamics in cyclic systems like cyclobutane. researchgate.netmdpi.com It allows researchers to map out potential energy surfaces, identify transition states, and elucidate reaction pathways with a good balance of accuracy and computational expense. dnu.dp.ua

Studies on cyclobutane systems have utilized DFT for several purposes:

Reaction Mechanisms: DFT calculations have been instrumental in understanding the stereoselective synthesis of cyclobutanes. For example, the mechanism for the formation of cyclobutanes from the contraction of pyrrolidines has been shown to proceed through a 1,4-biradical intermediate. nih.govacs.org DFT calculations revealed that the rate-determining step is the release of N₂ to form this biradical, and the stereospecificity of the reaction is explained by a subsequent barrierless ring closure. nih.govacs.org DFT has also been applied to explore the mechanisms of cycloaddition reactions involving cyclobutane derivatives. mdpi.comsioc-journal.cn

Conformational Analysis: The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. nih.gov DFT calculations, often combined with experimental techniques like NMR spectroscopy, are used to study this ring-puckering. nih.govresearchgate.net These studies can determine the puckering angle, the energy barrier to ring inversion, and how substituents on the ring influence its conformational preferences. nih.govnih.govresearchgate.net For instance, high-level ab initio and DFT studies on cyclobutane itself have precisely calculated the puckering angle (θeq ≈ 29.6°) and the inversion barrier (≈482 cm⁻¹). nih.govresearchgate.net

These computational investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone, making DFT an indispensable tool in the study of cyclobutane chemistry.

Spectroscopic Characterization and Analytical Techniques in Isopropylcyclobutane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including the stereochemical and conformational properties of isopropylcyclobutane. numberanalytics.com The non-planar, or "puckered," nature of the cyclobutane (B1203170) ring introduces conformational isomers, and the presence of the isopropyl substituent leads to potential stereoisomers (cis/trans) in substituted derivatives.

The analysis of coupling constants and chemical shifts in ¹H and ¹³C NMR spectra provides critical information. For instance, the variation of vicinal hydrogen-fluorine coupling constants with temperature in fluorinated cyclobutanes has been used to understand the equilibrium between different conformations. researchgate.net This principle is applicable to this compound, where temperature-dependent NMR studies could quantify the energetic differences between axial and equatorial-like positions of the isopropyl group. Two-dimensional NMR techniques, such as COSY and NOESY, can further elucidate the spatial relationships between protons, confirming stereochemistry and preferred conformations. numberanalytics.comlongdom.org

Theoretical studies have also been conducted to rationalize the ¹H NMR chemical shifts of the cyclobutane ring, which are notably different from those of other cycloalkanes. researchgate.net These studies, combined with experimental NMR data, provide a comprehensive understanding of the electronic environment of the protons in the this compound molecule. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex mixtures. innovatechlabs.comthermofisher.com In this method, the sample is vaporized and separated into its components by a gas chromatograph. These separated components then enter a mass spectrometer, which ionizes them and sorts the resulting fragments by their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint. thermofisher.com

The National Institute of Standards and Technology (NIST) maintains a mass spectrometry database that includes data for this compound, which is crucial for its identification. nih.govnist.gov The Kovats retention index, a key parameter in gas chromatography, has been experimentally determined for this compound on a semi-standard non-polar column. nih.gov

Table 1: GC-MS Data for this compound

Parameter Value Source
CAS Registry Number 872-56-0 nist.gov
Molecular Formula C₇H₁₄ nist.gov
Molecular Weight 98.19 g/mol nih.gov
Kovats Retention Index 690.9 (Semi-standard non-polar) nih.gov

| Major Mass Spectrum Peaks (m/z) | 56, 41 | nih.gov |

GC-MS is frequently employed to detect this compound as a volatile component in a wide array of samples. Its high sensitivity makes it ideal for analyzing trace amounts of volatile organic compounds (VOCs). bath.ac.ukfilab.fr For instance, research on the flavor profile of Mianning ham identified this compound as one of the volatile flavor substances using headspace solid-phase microextraction combined with GC-MS. frontiersin.org Similarly, it has been detected as a constituent in the extractives of Phyllostachys pubescens (moso bamboo), where it was found at a concentration of 2.16% in a Py-GC-MS analysis. scientific.net In environmental studies, this compound was identified among the volatile products generated during the degradation of microplastic fibers. ntnu.no

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is often studied using Py-GC-MS to analyze the resulting volatile products. This compound has been repeatedly identified as a product in the pyrolysis of various plastic wastes.

Studies on the pyrolysis of metallized food packaging plastics have shown that a mixture of 2,4-Dimethyl-1-heptene (B99265) and this compound can constitute a significant fraction (up to 44.31%) of the volatile products released at the maximum decomposition temperature. elaba.ltnih.gov Similar findings were reported in the pyrolysis of face masks used during the COVID-19 pandemic, where this compound was among the major compounds in the synthesized pyrolysis products. nih.gov The analysis is often coupled with thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR) to provide a comprehensive understanding of the decomposition kinetics and chemical evolution. researchgate.netmdpi.com These studies are critical for developing more effective plastic waste recycling and energy recovery technologies. nih.gov

Analysis of Volatile Products Containing this compound

Infrared (IR) Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its vibrational transitions. The resulting IR spectrum provides a unique pattern characteristic of the molecule's structure.

The IR spectrum of this compound has been recorded and is available in public databases like the NIST WebBook. nist.gov Analysis of the spectrum reveals characteristic absorption bands for C-H stretching and bending vibrations typical of alkanes. The spectrum for cyclobutane itself shows prominent peaks for CH₂ stretching vibrations around 2987 and 2887 cm⁻¹ and various CH₂ bending and ring deformation vibrations at lower wavenumbers. docbrown.info The addition of the isopropyl group to the cyclobutane ring introduces further C-H stretching and bending vibrations associated with the CH and CH₃ groups. High-resolution IR spectroscopy studies on cyclobutane have delved into the complex couplings between vibrational modes, which are influenced by the ring's puckered geometry. dtic.mil These principles of vibrational analysis are directly applicable to understanding the structural dynamics of this compound.

Table 2: Key Compound Names

Compound Name
2,4-Dimethyl-1-heptene
3-isopropylcyclobutanecarboxylate
3-isopropylcyclobutylamine
3-isopropylcyclobutanol
Benzene
C-H
CH
CH₂
CH₃
Cis and trans 3-isopropylcyclobutanecarboxylate esters
Cyclobutane
Cyclohexane
Cyclododecanemethanol
Ethylene (B1197577)
Furan
Heptane
This compound
Pentane
Pentene
Propene
Uracil (B121893)

Applications and Research Frontiers of Cyclobutane Derivatives in Advanced Organic Chemistry

Strategic Integration of Cyclobutane (B1203170) Scaffolds in Molecular Design and Conformational Restriction

The integration of cyclobutane rings into molecular structures is a key strategy in medicinal chemistry and material science for creating conformationally restricted molecules. nih.gov The cyclobutane unit, being a strained, non-planar four-membered ring, provides a rigid scaffold. libretexts.org In its three-dimensional structure, cyclobutane adopts a "puckered" or "butterfly" shape to alleviate some of the torsional strain that would be present in a planar conformation. libretexts.org

Table 1: Physicochemical Properties of Isopropylcyclobutane

Property Value
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
CAS Number 872-56-0
IUPAC Name propan-2-ylcyclobutane
Boiling Point 90.5-91.5 °C
Density 0.7464 g/cm³ (at 14.5 °C)

| Synonyms | (1-methylethyl)cyclobutane, Cyclobutane, isopropyl- |

This table contains data compiled from various chemical databases. nih.gov

Natural Products Chemistry: Biosynthetic Pathways and Synthetic Emulation of Cyclobutane-Containing Structures

Cyclobutane rings are prominent structural motifs in a diverse array of natural products, including terpenes, alkaloids, and lignans (B1203133), many of which exhibit significant biological activity. nih.govresearchgate.netrsc.orgnih.gov The biosynthesis of these structures often involves complex enzymatic pathways. For instance, the formation of cyclobutane lignans is proposed to occur through the dimerization of styrene (B11656) precursors. nih.gov

While many natural products feature a cyclobutane core, the specific this compound unit is not commonly reported as a constituent of naturally occurring molecules. However, the laboratory synthesis of this compound and its derivatives serves as an important example of "synthetic emulation," where chemists create these strained ring systems to access novel chemical space or to construct analogues of bioactive natural products.

Historically, the Boord synthesis has been a notable general method for preparing monoalkyl cyclobutanes like this compound. Another established method involves the reduction of appropriate precursors, such as (α-chloroalkyl)cyclobutanes, with agents like tributyltin hydride, which has been shown to produce this compound in high yield (88%). thieme-connect.de More recent synthetic efforts have focused on creating functionalized this compound derivatives, such as cis-1-Isopropylcyclobutane-1,2-diol, which can be synthesized from 2-hydroxycyclobutan-1-one (B93315) and an isopropyl magnesium chloride Grignard reagent. rsc.org These synthetic building blocks are valuable for drug discovery and the development of new materials.

Emerging Synthetic Methodologies for the Functionalization and Transformation of Cyclobutane Rings

Modern organic synthesis seeks to develop novel methods for the efficient functionalization and transformation of stable scaffolds like the cyclobutane ring. Research into the reactivity of this compound provides fundamental insights that underpin these advancements.

One area of investigation involves studying the decomposition and isomerization of highly excited molecules. The thermal decomposition (pyrolysis) of this compound has been a subject of kinetic studies to understand the unimolecular reactions of cyclobutane derivatives. acs.org Furthermore, research on the intramolecular vibrational energy relaxation (IVR) in chemically activated this compound explores how energy is distributed within the molecule, which is a key factor influencing its reaction pathways. acs.orgacs.orgcapes.gov.brcdnsciencepub.com Understanding these energy landscapes is crucial for designing controlled, selective chemical transformations.

The transformation of this compound has also been observed in other contexts. For example, it has been identified as a significant product during the pyrolysis of metallized food packaging plastics, highlighting its formation under high-temperature degradation conditions. researchgate.netresearchgate.net Additionally, catalytic studies have shown that this compound can undergo ring expansion reactions on platinum- and rhodium-based catalysts. rsc.org

The development of new synthetic methodologies also relies on a deep understanding of the thermodynamic properties of the target molecules. For alkyl-substituted cycloalkanes like this compound, computational methods such as the G4 method are used to calculate thermodynamic data, including the enthalpy of formation, which is critical for predicting reaction outcomes. mdpi.com

Table 2: Selected Thermodynamic and Spectroscopic Data for this compound

Property Value/Type Source
Enthalpy of Vaporization (ΔvapH°) 30.87 kJ/mol Cheméo nih.gov
Enthalpy of Formation (ΔfH°gas) -126.45 kJ/mol Cheméo nih.gov
Ionization Energy (IE) 9.28 ± 0.05 eV NIST nih.gov
Mass Spectrometry Electron Ionization (EI) spectra available NIST WebBook acs.org

| IR Spectroscopy | Vapor Phase IR Spectra available | PubChem nih.gov |

Q & A

Q. Basic Research Approach :

  • NMR Spectroscopy : 13C^{13}\text{C} NMR identifies carbon environments, with deshielding effects indicating ring strain. 1H^1\text{H} NMR reveals coupling constants to confirm chair or boat conformations.
  • Infrared (IR) Spectroscopy : Stretching frequencies (e.g., C-H bonds in the cyclobutane ring) correlate with bond strain .
    Advanced studies may incorporate variable-temperature NMR to observe dynamic conformational changes .

How can researchers resolve contradictions in reported reaction kinetics of this compound under varying catalytic conditions?

Data Contradiction Analysis :
Contradictions often arise from uncontrolled variables (e.g., solvent polarity, catalyst loading). A robust approach includes:

Replication : Repeat experiments under identical conditions using standardized protocols.

Multivariate Analysis : Apply factorial design to isolate influential variables (e.g., temperature vs. catalyst type).

Statistical Validation : Use ANOVA or t-tests to assess significance of observed discrepancies .
For example, conflicting Arrhenius pre-exponential factors (A) in thermal decomposition studies may stem from differing impurity levels in starting materials .

What computational methods are suitable for modeling this compound’s electronic structure and reactivity?

Q. Advanced Methodology :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate ring-opening pathways under thermal stress, comparing activation barriers with experimental kinetics .
  • QSPR Models : Relate substituent electronic parameters (e.g., Hammett constants) to reaction rates for predictive synthesis planning .

How should researchers design experiments to compare the reactivity of this compound with other cycloalkanes?

Q. Experimental Design Framework :

Control Variables : Use identical reaction conditions (solvent, temperature, catalyst) for all compounds.

Kinetic Profiling : Monitor reaction progress via in-situ FTIR or GC-MS to derive rate constants.

Thermodynamic Analysis : Compare Gibbs free energy changes (ΔG) using calorimetry or computational methods.
For instance, this compound’s higher ring strain vs. cyclohexane leads to faster hydrogenation rates but lower thermal stability .

What are the key challenges in isolating this compound from reaction mixtures, and how can they be addressed?

Q. Methodological Challenges :

  • Co-Elution Issues : Optimize chromatographic separation (HPLC or GC) using polar stationary phases to resolve cyclobutane derivatives.
  • Volatility : Low molecular weight may require cryogenic trapping during distillation.
  • Byproduct Identification : LC-MS or high-resolution mass spectrometry (HRMS) can detect trace impurities .

How can researchers validate the purity of this compound in absence of commercial standards?

Q. Validation Protocol :

Elemental Analysis : Confirm empirical formula (C7_7H14_{14}).

Cross-Validation : Combine NMR, IR, and mass spectrometry to corroborate structural features.

Synthetic Controls : Compare spectroscopic data with intermediates from multi-step syntheses (e.g., cyclization of pre-isomerized precursors) .

What role does this compound’s symmetry play in its spectroscopic and reactive properties?

Theoretical and Experimental Insights :
Reduced symmetry due to the isopropyl group splits NMR signals and alters dipole moments. For example, the equatorial vs. axial positions of substituents create distinct 13C^{13}\text{C} chemical shifts. Reactivity studies show that symmetry loss lowers activation energy for ring-opening reactions compared to unsubstituted cyclobutane .

How can isotopic labeling (e.g., 2H^{2}\text{H}2H, 13C^{13}\text{C}13C) elucidate this compound’s decomposition mechanisms?

Q. Advanced Tracer Techniques :

  • Deuterium Labeling : Track hydrogen migration during thermal decomposition via 2H^2\text{H} NMR.
  • 13C^{13}\text{C} Isotopes : Map carbon rearrangement pathways using kinetic isotope effects (KIEs).
    These methods help distinguish concerted vs. stepwise ring-opening mechanisms .

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